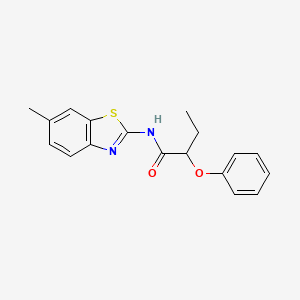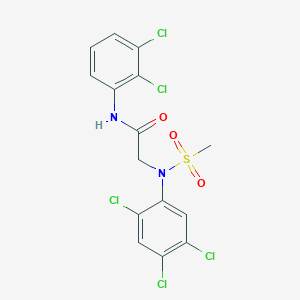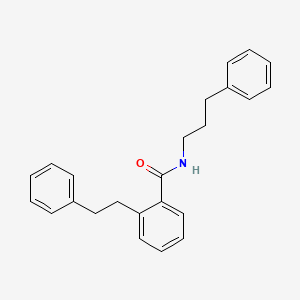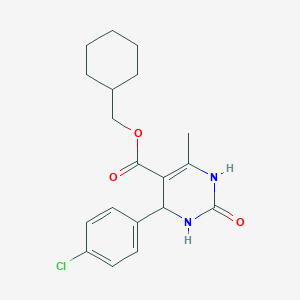![molecular formula C17H18N3O5P B5108322 dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)
dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate, also known as DIP, is a phosphonate derivative of indole that has been extensively studied for its potential applications in medicinal chemistry. DIP has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate is not fully understood, but it is believed to involve the inhibition of various pro-inflammatory cytokines and the modulation of oxidative stress pathways. dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate has been shown to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), two cytokines that play a key role in the inflammatory response. Additionally, dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate has been shown to modulate the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which are involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate has been shown to possess potent antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for the treatment of various inflammatory diseases. In vivo studies have demonstrated that dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate in lab experiments include its unique chemical structure, potent biological activities, and ease of synthesis. Additionally, dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate has been shown to possess low toxicity, making it a safe option for use in laboratory experiments. However, one limitation of using dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate. One area of interest is the development of new drugs based on the chemical structure of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate. Additionally, further studies are needed to fully elucidate the mechanism of action of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate and its derivatives could lead to the production of more potent and effective therapeutic agents.
Synthesis Methods
The synthesis of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate is typically achieved through the reaction of indole-3-carboxaldehyde with 4-nitrobenzylamine in the presence of a phosphonate ester. The resulting product is then subjected to a methylation reaction to produce dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate. This synthesis method has been optimized to produce high yields of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate with excellent purity, making it a viable option for large-scale production.
Scientific Research Applications
Dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate has been extensively studied for its potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases. dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate has been shown to possess potent anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate has been shown to possess anticancer properties, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O5P/c1-24-26(23,25-2)17(15-11-18-16-6-4-3-5-14(15)16)19-12-7-9-13(10-8-12)20(21)22/h3-11,17-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXSESASMGADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)



![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)

![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)
![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)